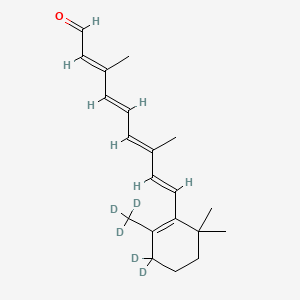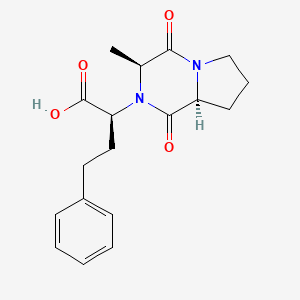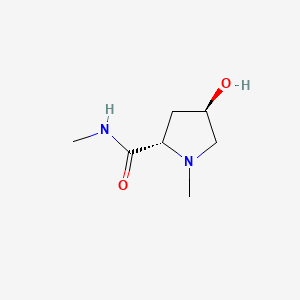
CORONYLOVALENE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Coronylovalene is a bicyclic monoterpene that is produced by the plant species Coriandrum sativum. It has recently gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agriculture, and food industry.
Applications De Recherche Scientifique
Boronic Acid Polymers in Biomedical Applications : Boron-containing organic compounds, like those in boronic acid polymers, are utilized in biomedical applications including HIV, obesity, diabetes, and cancer treatments. These polymers are valued for their unique reactivity and responsive nature (Cambre & Sumerlin, 2011).
Rylene Dyes in Optoelectronic Devices : Rylene dyes, which include naphthalene units, are key in creating π-functional materials for optoelectronic devices. Their properties, such as high electron affinities and impressive electron-transporting abilities, make them suitable for such applications (Jiang, Li, & Wang, 2014).
Plastic Waste in Co-Pyrolysis with Biomass : Research on using plastic waste as a fuel in biomass co-pyrolysis suggests the potential of various polymers in sustainable energy solutions (Sajdak & Słowik, 2014).
Vinylene-Bridged Covalent Organic Frameworks (COFs) : The synthesis of vinylene-bridged 2D COFs via Knoevenagel condensation of tricyanomesitylene has been explored. These COFs show potential in photocatalytic organic transformation, indicating the applicability of similar structures in advanced material science (Bi et al., 2020).
Boronic Acid-Decorated Copolymers for Sensing and Drug Delivery : Boronic acid-containing copolymers are highlighted for their responsiveness in glucose sensors and self-regulated drug delivery systems. These materials exhibit significant potential in responsive polymer technologies (Vancoillie & Hoogenboom, 2016).
Plastic Bioelectronics : The field of plastic bioelectronics, utilizing the properties of polymers for interfaces between biology and electronics, indicates the potential of organic materials like CORONYLOVALENE in wearable and implantable devices (Someya, Bao, & Malliaras, 2016).
Propriétés
InChI |
InChI=1S/C56H78/c1-3-24-9-14-31-20-35-36-21-32-15-10-27-8-13-30-19-29-12-7-26-5-6-28-17-18-34-49(52(36)55-48(32)42(27)45(30)54-44(29)41(26)43(28)51(34)56(54)55)37-22-33-16-11-25-4-2-23(1)38-39(24)46(31)53(50(35)37)47(33)40(25)38/h23-56H,1-22H2 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWMROIXRUBJZLK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC3CC4C5CC6CCC7CCC8CC9CCC%10CCC%11CCC%12C(C5C5C6C7C8C6C9C%10C%11C%12C65)C5C4C4C3C2C2C1CCC1C2C4C(C5)CC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H78 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30721630 |
Source


|
| Record name | PUBCHEM_57348396 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30721630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
751.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Coronylovalene | |
CAS RN |
143066-75-5 |
Source


|
| Record name | PUBCHEM_57348396 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30721630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(R)-1-Phenyl-1,2-ethanediyl Bis[4-(trans-4-pentylcyclohexyl)benzoate]](/img/structure/B587479.png)
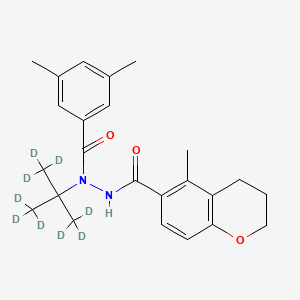
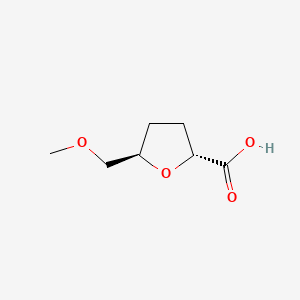

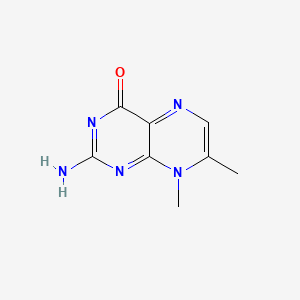
![(4-Methylnaphthalen-1-yl)-[1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]methanone](/img/structure/B587490.png)
